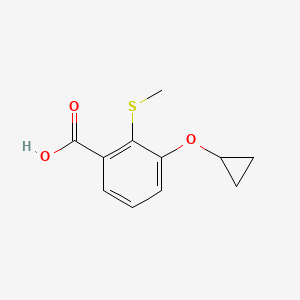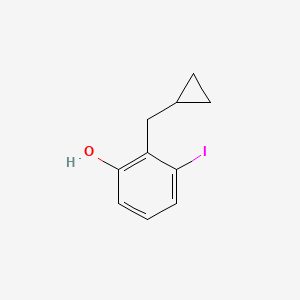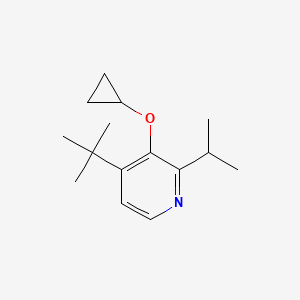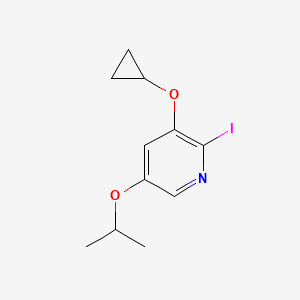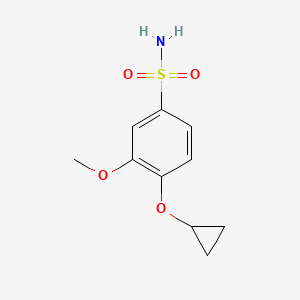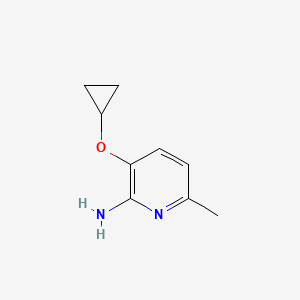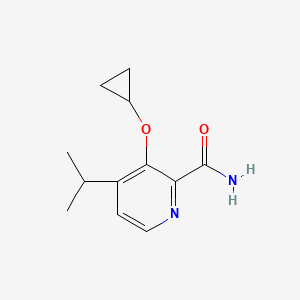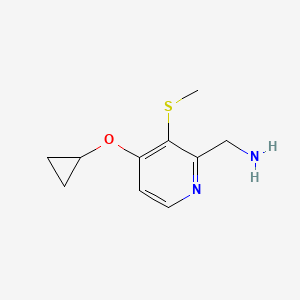
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridin-2-ylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups. One common method involves the use of copper-catalyzed reactions under mild conditions to achieve the desired product . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis.
Substitution: It can participate in substitution reactions where the cyclopropoxy or methylthio groups are replaced by other functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for oxidation, boron reagents for Suzuki–Miyaura coupling, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, substituted pyridine derivatives, and coupled products with various aryl or alkyl groups .
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Computational studies and experimental data suggest that the compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine: A similar compound with the cyclopropoxy and methylthio groups in different positions.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another pyridine derivative with potential biological activities.
Uniqueness
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
(4-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-8(6-11)12-5-4-9(10)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
SJMALNDXPMSOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CN=C1CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




